6-Ethyl vs. 6-Methyl Substitution: 100- to 1,000-Fold Enhancement in Cellular Growth Inhibition (GI50) Despite Comparable Enzyme IC50 Values
The most critical differentiation for the 6-ethylthieno[2,3-d]pyrimidine scaffold is the 100- to 1,000-fold increase in tumor cell growth inhibition (GI50) compared to the 6-methyl analog, despite nearly identical enzyme inhibition potency. In the NCI preclinical in vitro screen, the 6-ethyl classical antifolate compound 2 displayed GI50 values of 8.53 × 10⁻⁷ M (CCRF-CEM leukemia), 9.59 × 10⁻⁷ M (NCI-H460 NSCLC), 2.84 × 10⁻⁷ M (HCT-116 colon), and 9.09 × 10⁻⁸ M (LOX IMVI melanoma), while the 6-methyl analog compound 1 showed GI50 values of 9.45 × 10⁻⁵ M, 4.12 × 10⁻⁵ M, >1.00 × 10⁻⁴ M, and 6.56 × 10⁻⁵ M against the same cell lines, respectively [1]. This represents a quantified difference of 10- to 1,000-fold across diverse tumor histologies. Critically, both compounds exhibit near-identical isolated enzyme inhibitory activity: compound 2 (6-ethyl) shows human TS IC50 = 54 nM and human DHFR IC50 = 19 nM, while compound 1 (6-methyl) shows human TS IC50 = 40 nM and human DHFR IC50 = 20 nM [2]. The authors explicitly state that 'this increase was clearly not attributable to enzyme inhibition difference' [3].
| Evidence Dimension | Cellular growth inhibition (GI50) across NCI tumor cell line panel |
|---|---|
| Target Compound Data | Compound 2 (6-ethyl classical antifolate): GI50 = 8.53×10⁻⁷ M (CCRF-CEM), 9.59×10⁻⁷ M (NCI-H460), 2.84×10⁻⁷ M (HCT-116), 9.09×10⁻⁸ M (LOX IMVI), 5.79×10⁻⁷ M (OVCAR-8), 8.17×10⁻⁷ M (786-0 renal) |
| Comparator Or Baseline | Compound 1 (6-methyl classical antifolate): GI50 = 9.45×10⁻⁵ M (CCRF-CEM), 4.12×10⁻⁵ M (NCI-H460), >1.00×10⁻⁴ M (HCT-116), 6.56×10⁻⁵ M (LOX IMVI), >1.00×10⁻⁴ M (OVCAR-8), >1.00×10⁻⁴ M (786-0 renal) |
| Quantified Difference | 10- to 1,000-fold; e.g., CCRF-CEM: 111-fold; LOX IMVI: 722-fold; HCT-116: >352-fold; NCI-H460: 43-fold. Enzyme IC50 values differ by only 1.3-fold (TS) and 1.05-fold (DHFR). |
| Conditions | NCI preclinical in vitro screen; 60 human tumor cell lines representing leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, and breast; GI50 measured as concentration inhibiting growth by 50% vs. control; enzyme assays performed spectrophotometrically with (6R,6S)-5,10-CH₂H₄folate |
Why This Matters
This provides the strongest available evidence that the 6-ethyl substituent confers a cellular pharmacology advantage (uptake, retention, or polyglutamation) that isolated enzyme assays cannot predict, making the 6-ethyl scaffold irreplaceable by 6-methyl analogs for applications requiring tumor cell growth inhibition.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. J Med Chem. 2009;52(15):4892-4902. Table 2: GI50 comparison of 1 vs. 2 in NCI tumor cell lines. PMC2739130. View Source
- [2] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. J Med Chem. 2009;52(15):4892-4902. Table 1: Enzyme inhibition (IC50) for compounds 1 and 2 against human TS and DHFR. PMC2739130. View Source
- [3] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. J Med Chem. 2009;52(15):4892-4902. p. 4899: 'This increase was clearly not attributable to enzyme inhibition difference because both 1 and 2 have about the same activity in isolated enzyme assays.' View Source
